1-(Adamantan-1-YL)-3-(prop-2-EN-1-YL)thiourea
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be expected to be quite complex due to the presence of the three-dimensional adamantyl group. The prop-2-enylamino group would likely introduce some degree of unsaturation and potential for isomerism .Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by the presence of the adamantyl group, which is known to confer stability and lipophilicity .Scientific Research Applications
Crystal Structure Analysis
Research on related adamantane derivatives has focused on understanding their crystal structures, which are pivotal in material science and chemistry. For instance, the study of [1-(1-adamantylamino)ethylidene]oxonium methanesulfonate revealed how these cations and anions are linked into chains via hydrogen bonds, providing insights into their structural properties (R. Vícha, M. Nečas, Z. Kozubková, & M. Potáček, 2009).
Molecular Structure and Nonlinear Optical Applications
The molecular structure and vibrational frequencies of derivatives have been explored for potential bioactive agent development and nonlinear optical applications. For example, studies on 3-(adamantan-1-yl)-4-(prop-2-en-1-yl)-1H-1,2,4-triazole-5(4H)-thione have shown high first hyperpolarizability, suggesting attractiveness for further studies in nonlinear optics (S. H. Rosline Sebastian et al., 2014).
Gas Hydrate Structure Analyses
Innovative methods have been developed to study gas hydrates' structures, such as in situ cocrystallization techniques. These methods provide detailed structural data, offering a deeper understanding of gas hydrates' properties (M. Kirchner et al., 2004).
Development of Novel Stationary Phases for Electrochromatography
Research on monolithic stationary phases for electrochromatography has utilized adamantane derivatives. These studies have led to the development of new materials with specific separation mechanisms, illustrating the versatility of these compounds in analytical chemistry (Thi Thu Hien Dao, Mohamed Guerrouache, & B. Carbonnier, 2012).
Synthesis and Characterization of Energy Materials
Adamantane derivatives have also been investigated for their potential as high-energy materials. The synthesis and characterization of 1-(1-Adamantylamino)-2,4,6-trinitrobenzene highlight the thermal stability and yield of such compounds, indicating their suitability for applications requiring high-energy materials (Shengjun Luo et al., 2008).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-(1-adamantyl)-3-prop-2-enylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2S/c1-2-3-15-13(17)16-14-7-10-4-11(8-14)6-12(5-10)9-14/h2,10-12H,1,3-9H2,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNJIDTYNQWAPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NC12CC3CC(C1)CC(C3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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